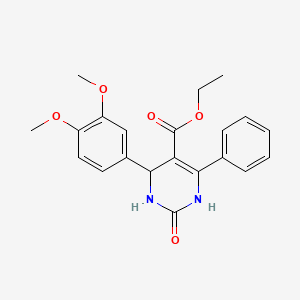
Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H22N2O5 and its molecular weight is 382.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with similar structures have been known to interact with various receptors .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to related compounds, causing changes in cellular processes .
Pharmacokinetics
Understanding these properties is crucial for determining the bioavailability of the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors can include temperature, pH, and the presence of other compounds . .
生物活性
Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies, supported by diverse research findings.
Molecular Structure:
- Molecular Formula: C21H22N2O5
- Molar Mass: 382.41 g/mol
- CAS Number: 303141-41-5
The compound features a tetrahydropyrimidine ring structure with substituents that enhance its biological activity. The presence of methoxy groups on the phenyl ring is particularly significant as they can influence the compound's interaction with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit notable antioxidant properties. These properties are primarily evaluated through assays such as DPPH radical scavenging and reducing power tests. For instance:
| Compound | DPPH Scavenging Activity (%) | Reducing Power (Absorbance at 700 nm) |
|---|---|---|
| Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-phenyl | 85% | 0.75 |
| Control (Ascorbic Acid) | 95% | 1.00 |
These results suggest that the compound has a strong capacity to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of related compounds. For example, ethyl esters of tetrahydropyrimidines have shown effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These findings indicate potential applications in treating infections caused by these pathogens.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated in various models. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible mechanism for its therapeutic use in inflammatory diseases.
Case Studies
-
In Vivo Studies on Cancer Models:
A study published in the Journal of Medicinal Chemistry explored the effects of similar tetrahydropyrimidine derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity to normal cells . -
Neuroprotective Effects:
Another investigation highlighted the neuroprotective effects of ethyl tetrahydropyrimidines in models of neurodegenerative diseases. The compound was found to enhance neuronal survival and reduce oxidative damage .
特性
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-4-28-20(24)17-18(13-8-6-5-7-9-13)22-21(25)23-19(17)14-10-11-15(26-2)16(12-14)27-3/h5-12,19H,4H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMOCZVJBMCFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













